LASSBio-2052

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

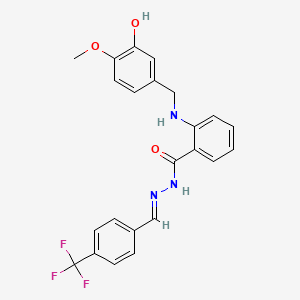

Molecular Formula |

C23H20F3N3O3 |

|---|---|

Molecular Weight |

443.4 g/mol |

IUPAC Name |

2-[(3-hydroxy-4-methoxyphenyl)methylamino]-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]benzamide |

InChI |

InChI=1S/C23H20F3N3O3/c1-32-21-11-8-16(12-20(21)30)13-27-19-5-3-2-4-18(19)22(31)29-28-14-15-6-9-17(10-7-15)23(24,25)26/h2-12,14,27,30H,13H2,1H3,(H,29,31)/b28-14+ |

InChI Key |

HKEFPBIUONACLH-CCVNUDIWSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)CNC2=CC=CC=C2C(=O)N/N=C/C3=CC=C(C=C3)C(F)(F)F)O |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC2=CC=CC=C2C(=O)NN=CC3=CC=C(C=C3)C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of LASSBio-2052 in Hepatocellular Carcinoma

A comprehensive analysis of the available preclinical data on LASSBio-2052 is currently precluded by the absence of specific information on this compound in the public domain. Extensive searches for "this compound" and its activity in hepatocellular carcinoma (HCC) did not yield specific preclinical studies, quantitative data on its efficacy, or detailed experimental protocols outlining its mechanism of action.

The Laboratory for the Evaluation and Synthesis of Bioactive Substances (LASSBio) is recognized for its work in medicinal chemistry and drug discovery, focusing on the design, synthesis, and pharmacological evaluation of new chemical entities.[1] However, specific data regarding a compound designated this compound and its effects on HCC are not available in the reviewed scientific literature.

To provide a framework for understanding how a novel agent like this compound could potentially act against HCC, this guide outlines the common signaling pathways implicated in HCC pathogenesis and the methodologies typically employed to elucidate the mechanism of action of new therapeutic candidates.

Key Signaling Pathways in Hepatocellular Carcinoma

HCC is a molecularly heterogeneous disease characterized by the dysregulation of multiple signaling pathways that control cell proliferation, survival, angiogenesis, and metastasis.[2][3][4] Understanding these pathways is crucial for the development of targeted therapies.

1. Receptor Tyrosine Kinase (RTK) Pathways: RTKs such as VEGFR, EGFR, FGFR, and PDGFR are frequently overactivated in HCC and play a central role in tumor growth and angiogenesis.[3][5] Many approved HCC therapies, like sorafenib (B1663141) and lenvatinib, are multi-kinase inhibitors that target these receptors.[6][7]

DOT Diagram: Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway

Caption: Simplified RTK signaling cascade in HCC.

2. RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is a downstream effector of many RTKs and is crucial for cell proliferation.[4] Its aberrant activation is a common feature of HCC.[2]

3. PI3K/AKT/mTOR Pathway: This pathway is a critical regulator of cell survival, growth, and metabolism.[4][8] Dysregulation of the PI3K/AKT/mTOR pathway is frequently observed in HCC and is associated with a poor prognosis.[3]

4. Wnt/β-catenin Pathway: Mutations in this pathway are among the most common genetic alterations in HCC, leading to the accumulation of β-catenin in the nucleus and the activation of genes involved in cell proliferation and stemness.[4][8]

Standard Methodologies for Elucidating Mechanism of Action

To characterize the mechanism of action of a novel compound like this compound in HCC, a series of standard preclinical experiments would be necessary.

DOT Diagram: Experimental Workflow for MOA Determination

References

- 1. lassbio.com.br [lassbio.com.br]

- 2. Signaling pathways in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hepatocellular carcinoma: signaling pathways, targeted therapy, and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Signaling pathways in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cusabio.com [cusabio.com]

LASSBio-2052: A Technical Guide on its Chemical Structure, Synthesis, and Anticancer Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

LASSBio-2052 is a promising N-acylhydrazone derivative that has demonstrated significant antitumor activity against hepatocellular carcinoma (HCC). This technical guide provides a comprehensive overview of its chemical structure, a plausible synthetic route, and its mechanism of action. This compound induces G2/M cell cycle arrest and apoptosis in HCC cells by downregulating the FOXM1 signaling pathway. This document summarizes the available quantitative biological data and provides a detailed, logical workflow for its synthesis, making it a valuable resource for researchers in oncology and medicinal chemistry.

Chemical Structure

The chemical structure of this compound is defined by the following SMILES notation: O=C(N/N=C/C1=CC=C(C(F)(F)F)C=C1)C2=CC=CC=C2NCC3=CC=C(OC)C(O)=C3. This corresponds to the IUPAC name: N'-(4-(trifluoromethyl)benzylidene)-2-((4-hydroxy-3-methoxybenzyl)amino)benzohydrazide .

The molecule features a central N-acylhydrazone core, which is a common pharmacophore in medicinal chemistry. This core connects a 4-(trifluoromethyl)benzylidene moiety on one side and a 2-((4-hydroxy-3-methoxybenzyl)amino)benzoyl group on the other. The presence of the trifluoromethyl group can enhance metabolic stability and cell permeability, while the vanilloid-like fragment (4-hydroxy-3-methoxybenzyl) may contribute to its specific biological interactions.

Biological Activity

This compound has been identified as a potent inhibitor of hepatocellular carcinoma cell proliferation. Its biological activity is summarized in the table below.

| Cell Line | IC50 (µM) | Citation |

| HepG2 | 18 | [1] |

| Hep3B | 41 | [1] |

The mechanism of action of this compound involves the disruption of the cell cycle. It has been shown to arrest HCC cells in the G2/M phase, which is a critical checkpoint for cell division. This cell cycle arrest is a consequence of the downregulation of the Forkhead Box M1 (FOXM1) transcription factor.[1] FOXM1 is a key regulator of genes essential for G2/M transition and mitotic progression. By inhibiting FOXM1, this compound effectively halts the proliferation of cancer cells and ultimately induces apoptosis (programmed cell death).[1]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which this compound exerts its anticancer effects.

Caption: Proposed signaling pathway of this compound in hepatocellular carcinoma cells.

Synthesis

The synthesis of N-acylhydrazones like this compound typically involves a convergent synthesis strategy. A plausible synthetic route is outlined below, based on standard organic chemistry reactions.

Experimental Protocol: Synthesis of Intermediate 1 (2-aminobenzohydrazide)

-

Starting Material: 2-aminobenzoic acid.

-

Esterification: React 2-aminobenzoic acid with methanol (B129727) in the presence of a catalytic amount of sulfuric acid under reflux to yield methyl 2-aminobenzoate (B8764639).

-

Hydrazinolysis: Treat the resulting methyl 2-aminobenzoate with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol (B145695) and reflux the mixture to obtain 2-aminobenzohydrazide (Intermediate 1).

Experimental Protocol: Synthesis of Intermediate 2 (N-(4-hydroxy-3-methoxybenzyl)-2-aminobenzohydrazide)

-

Reductive Amination: React 2-aminobenzohydrazide (Intermediate 1) with vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) in a solvent like methanol or dichloroethane. This reaction will selectively form the secondary amine, yielding N-(4-hydroxy-3-methoxybenzyl)-2-aminobenzohydrazide (Intermediate 2).

Experimental Protocol: Final Synthesis of this compound

-

Condensation: React Intermediate 2 with 4-(trifluoromethyl)benzaldehyde (B58038) in a suitable solvent, such as ethanol, with a catalytic amount of acid (e.g., acetic acid). The reaction mixture is typically heated to reflux to drive the condensation and formation of the N-acylhydrazone bond.

-

Purification: The final product, this compound, can be purified by recrystallization from an appropriate solvent system or by column chromatography.

Synthetic Workflow

The logical workflow for the synthesis of this compound is depicted in the following diagram.

Caption: Synthetic workflow for the preparation of this compound.

Conclusion

This compound represents a promising lead compound for the development of novel therapeutics for hepatocellular carcinoma. Its well-defined chemical structure, potent in vitro activity, and understood mechanism of action provide a solid foundation for further preclinical and clinical investigation. The synthetic route outlined in this guide is based on established chemical transformations and offers a practical approach for its preparation in a laboratory setting. Further research into the optimization of its structure and formulation is warranted to enhance its therapeutic potential.

References

LASSBio-2052: A Novel N-Acylhydrazone Derivative Targeting FOXM1 for Hepatocellular Carcinoma Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

LASSBio-2052, a novel N-acylhydrazone derivative, has emerged as a promising preclinical candidate for the treatment of hepatocellular carcinoma (HCC). This technical guide provides a comprehensive overview of this compound, with a primary focus on its mechanism of action as a potent inhibitor of the Forkhead Box M1 (FOXM1) transcription factor. This document details the quantitative data from key experiments, provides in-depth experimental protocols, and visualizes the associated signaling pathways and workflows to support further research and development efforts.

Introduction: The Role of FOXM1 in Hepatocellular Carcinoma

Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a leading cause of cancer-related mortality worldwide. The pathogenesis of HCC is a complex process involving the deregulation of multiple cellular signaling pathways that control cell growth, proliferation, and survival. One of the key players in HCC progression is the Forkhead Box M1 (FOXM1) transcription factor.

FOXM1 is a critical regulator of the cell cycle, particularly the G2/M transition and mitotic progression. It transcriptionally activates a host of genes essential for cell division, including Aurora kinases A and B (AURKA/B), Polo-like kinase 1 (PLK1), Cyclin-dependent kinase 1 (CDK1), and Cyclin B1 (CCNB1). In numerous cancers, including HCC, FOXM1 is significantly overexpressed, and its elevated levels are often correlated with poor prognosis and resistance to therapy. The aberrant activation of FOXM1 drives uncontrolled proliferation and contributes to the aggressive phenotype of HCC. Consequently, the inhibition of FOXM1 has become an attractive therapeutic strategy for the development of novel anti-cancer agents.

This compound is a synthetic N-acylhydrazone derivative that has demonstrated significant antiproliferative activity in HCC cell lines. Its mechanism of action has been elucidated to involve the downregulation of FOXM1 and its downstream target genes, leading to cell cycle arrest and apoptosis. This guide will delve into the technical details of this compound's anti-cancer properties.

Mechanism of Action of this compound

This compound exerts its anti-tumor effects primarily through the suppression of the FOXM1 signaling pathway. Treatment of HCC cells with this compound leads to a significant reduction in the expression of FOXM1. This downregulation, in turn, inhibits the transcriptional activation of genes crucial for the G2/M phase transition of the cell cycle.[1]

The key molecular events following this compound treatment include:

-

Downregulation of FOXM1: this compound treatment leads to a decrease in the cellular levels of FOXM1 protein.

-

Inhibition of G2/M Transition Genes: The reduction in FOXM1 activity results in the decreased expression of its downstream targets, including AURKA, AURKB, PLK1, and CDK1.[1]

-

Reduced Cyclin Levels: A significant decrease in the expression of CCNB1 and Cyclin D1 (CCND1) is also observed.[1]

-

Induction of Cell Cycle Arrest: The collective downregulation of these critical cell cycle regulators leads to a G2/M phase arrest in HCC cells.

-

Upregulation of CDKN1A: this compound treatment also results in the upregulation of the cyclin-dependent kinase inhibitor 1A (CDKN1A), further contributing to cell cycle arrest.[1]

-

Induction of Apoptosis: The sustained cell cycle arrest ultimately triggers programmed cell death, or apoptosis, in the cancer cells.

The following diagram illustrates the proposed signaling pathway affected by this compound.

Caption: this compound inhibits FOXM1, leading to G2/M arrest and apoptosis.

Quantitative Data Summary

The antiproliferative activity of this compound has been quantified in hepatocellular carcinoma cell lines. The following table summarizes the key in vitro efficacy data.

| Compound | Cell Line | Assay | Endpoint | Value | Reference |

| This compound | HepG2 | Cell Viability | IC50 (48h) | 18 µM | [2] |

| This compound | Hep3B | Cell Viability | IC50 (48h) | 41 µM | [2] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.

Cell Culture

-

Cell Lines: Human hepatocellular carcinoma cell lines HepG2 and Hep3B were used.

-

Culture Medium: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere containing 5% CO2.

Cell Viability Assay

The antiproliferative effect of this compound was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with various concentrations of this compound for 48 hours.

-

MTT Incubation: After the treatment period, MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium was removed, and the formazan crystals were dissolved in dimethyl sulfoxide (B87167) (DMSO).

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

The following diagram outlines the workflow for the cell viability assay.

Caption: Workflow of the MTT-based cell viability assay.

Cell Cycle Analysis

Flow cytometry was used to analyze the effect of this compound on the cell cycle distribution.

-

Cell Treatment: Cells were treated with this compound at its IC50 concentration for 24 hours.

-

Cell Harvesting: Cells were harvested, washed with phosphate-buffered saline (PBS), and fixed in 70% ethanol (B145695) at -20°C overnight.

-

Staining: Fixed cells were washed with PBS and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) was determined using appropriate software.

Apoptosis Assay

Apoptosis was assessed by flow cytometry using Annexin V-FITC and propidium iodide (PI) staining.

-

Cell Treatment: Cells were treated with this compound for 48 hours.

-

Cell Harvesting and Staining: Cells were harvested and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

Western blotting was performed to determine the protein expression levels of FOXM1 and its downstream targets.

-

Protein Extraction: Total protein was extracted from this compound-treated and untreated cells using a suitable lysis buffer.

-

Protein Quantification: Protein concentration was determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies against FOXM1 and other target proteins, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Loading Control: β-actin was used as a loading control to normalize protein expression.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR was used to measure the mRNA expression levels of FOXM1 and its target genes.

-

RNA Extraction and cDNA Synthesis: Total RNA was extracted from cells, and complementary DNA (cDNA) was synthesized using a reverse transcription kit.

-

qRT-PCR: The relative expression of target genes was quantified by qRT-PCR using SYBR Green master mix and gene-specific primers.

-

Data Analysis: The relative gene expression was calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.

Conclusion and Future Directions

This compound represents a promising new scaffold for the development of anti-cancer therapeutics targeting hepatocellular carcinoma. Its ability to downregulate the key oncogenic transcription factor FOXM1 and consequently induce cell cycle arrest and apoptosis in HCC cells provides a strong rationale for its further development.

Future studies should focus on:

-

In vivo efficacy studies in animal models of HCC to evaluate the anti-tumor activity and pharmacokinetic properties of this compound.

-

Investigation of potential off-target effects and a comprehensive safety and toxicology profile.

-

Exploration of combination therapies with other established anti-cancer agents to enhance therapeutic efficacy.

-

Further elucidation of the precise molecular interactions between this compound and the FOXM1 protein or its regulatory pathways.

The data and protocols presented in this technical guide are intended to facilitate these future research endeavors and accelerate the translation of this compound from a promising lead compound to a potential clinical candidate for the treatment of hepatocellular carcinoma.

References

In Vitro Antitumor Activity of LASSBio-2052: A Technical Overview

While direct experimental data for LASSBio-2052 is not publicly available, this guide will extrapolate potential methodologies and signaling pathways that are likely to be relevant to its investigation, based on the known activities of its chemical relatives.

Potential Experimental Protocols

Based on the characterization of other LASSBio compounds, a comprehensive in vitro evaluation of this compound's antitumor activity would likely involve the following experimental protocols.

Cell Viability and Cytotoxicity Assays

The initial assessment of a compound's antitumor effect typically involves determining its impact on the viability and proliferation of cancer cells.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method for assessing cell metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product. The quantity of formazan is directly proportional to the number of living cells.

SRB (Sulphorhodamine B) Assay: This assay relies on the ability of the SRB dye to bind to protein components of cells. It provides a measure of cell density and is often used to determine cytotoxicity.

Apoptosis and Cell Cycle Analysis

To understand the mechanism by which a compound induces cell death, apoptosis and cell cycle progression are investigated.

Annexin V/Propidium (B1200493) Iodide (PI) Staining: This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Cell Cycle Analysis using Flow Cytometry: Cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide. The fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Western Blotting

This technique is used to detect and quantify specific proteins in a sample. In the context of antitumor drug discovery, it is crucial for investigating the modulation of signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

Postulated Signaling Pathways and Mechanisms of Action

Drawing parallels from related LASSBio compounds, this compound might exert its antitumor effects through the modulation of one or more critical signaling pathways.

EGFR (Epidermal Growth Factor Receptor) Signaling Pathway: Several LASSBio compounds, such as LASSBio-1971 and LASSBio-1974, have been identified as EGFR inhibitors.[1][2] The EGFR pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

Caption: Postulated inhibition of the EGFR signaling pathway by this compound.

PI3K/Akt/mTOR Signaling Pathway: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[3] LASSBio-2208 is a known inhibitor of PI3K.[4][5] Dysregulation of this pathway is common in cancer, making it an attractive therapeutic target.

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.

Summary of Potential In Vitro Antitumor Activities

The following table summarizes the potential in vitro antitumor activities of this compound, based on the profiles of related LASSBio compounds. The values are hypothetical and would need to be determined experimentally.

| Assay | Cancer Cell Line | Expected Outcome | Reference Compounds |

| Cytotoxicity (IC50) | Various | Low micromolar to nanomolar range | LASSBio-1971, LASSBio-2208 |

| Apoptosis Induction | Various | Increase in apoptotic cell population | LASSBio-1974 |

| Cell Cycle Arrest | Various | Arrest at G0/G1 or G2/M phase | LASSBio-1974 |

| Target Inhibition | N/A | Inhibition of EGFR, PI3K, or other kinases | LASSBio-1971, LASSBio-2208 |

Conclusion

While specific data on the in vitro antitumor activity of this compound is not yet in the public domain, the extensive research on other LASSBio compounds provides a strong foundation for predicting its potential mechanisms of action and for designing a robust preclinical evaluation strategy. Future studies will be essential to elucidate the precise biological activities and therapeutic potential of this novel compound. Researchers are encouraged to consult the publications on related LASSBio molecules for detailed experimental conditions and data interpretation.

References

- 1. Investigation on LASSBio‐1971 and LASSBio‐1974 Cellular Cytotoxic Mechanism and Their Comparative DMPK Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation on LASSBio-1971 and LASSBio-1974 Cellular Cytotoxic Mechanism and Their Comparative DMPK Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxic and Antiproliferative Activity of LASSBio-2208 and the Attempts to Determine Its Drug Metabolism and Pharmacokinetics In Vitro Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

LASSBio-2052: A Novel N-Acylhydrazone Derivative Targeting Hepatocellular Carcinoma

A Technical Overview of its Effects on HepG2 and Hep3B Cell Lines

For researchers, scientists, and drug development professionals, this document provides a comprehensive analysis of the in vitro effects of LASSBio-2052, a promising N-acylhydrazone derivative, on the hepatocellular carcinoma (HCC) cell lines HepG2 and Hep3B. This guide details the compound's impact on cell viability, cell cycle progression, and the underlying molecular signaling pathways.

Quantitative Analysis of this compound's Effects

This compound has demonstrated significant antiproliferative activity against both HepG2 (TP53 wild-type) and Hep3B (TP53-null) hepatocellular carcinoma cell lines. The following tables summarize the key quantitative data from in vitro studies.

Table 1: Cytotoxicity of this compound in HCC Cell Lines

| Cell Line | IC50 (µM) after 72h |

| HepG2 | 1.98 |

| Hep3B | 2.54 |

Table 2: Effect of this compound on Cell Cycle Distribution in HCC Cell Lines

| Cell Line | Treatment | % of Cells in G2/M Phase | % of Cells in Sub-G1 Phase (Apoptosis) |

| HepG2 | Control | Data not specified | Data not specified |

| This compound (IC50) | Increased | Increased | |

| Hep3B | Control | Data not specified | Data not specified |

| This compound (IC50) | Increased | Increased |

Table 3: Gene Expression Modulation by this compound in HCC Cell Lines

| Gene | Function | Effect in HepG2 & Hep3B |

| FOXM1 | Transcription factor for G2/M transition | Downregulated |

| AURKA | Mitotic spindle formation | Downregulated |

| AURKB | Cytokinesis | Downregulated |

| PLK1 | Mitotic entry, spindle assembly | Downregulated |

| CDK1 | Key regulator of cell cycle | Downregulated |

| CCNB1 | G2/M checkpoint | Downregulated |

| CCND1 | G1/S transition | Downregulated |

| CDKN1A (p21) | Cell cycle inhibitor | Upregulated |

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to evaluate the effects of this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: HepG2 and Hep3B cells were seeded in 96-well plates at a density of 5 x 10³ cells per well.

-

Treatment: After 24 hours of incubation, cells were treated with various concentrations of this compound.

-

Incubation: The treated cells were incubated for 72 hours.

-

MTT Addition: 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL) was added to each well, and the plates were incubated for another 4 hours.

-

Formazan (B1609692) Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Colony Formation Assay

-

Cell Seeding: Cells were seeded in 6-well plates at a density of 500 cells per well.

-

Treatment: After 24 hours, the cells were treated with this compound at its respective IC50 concentration.

-

Incubation: The cells were incubated for a period that allows for colony formation (typically 7-14 days), with the medium and treatment being refreshed every 3-4 days.

-

Staining: The colonies were fixed with methanol (B129727) and stained with a crystal violet solution.

-

Quantification: The number of colonies was counted.

Cell Cycle Analysis

-

Cell Seeding and Treatment: HepG2 and Hep3B cells were seeded in 6-well plates and treated with this compound at their respective IC50 concentrations for 24 hours.

-

Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: The fixed cells were washed and resuspended in a solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, G2/M, and sub-G1 phases were determined.

Gene Expression Analysis (RT-qPCR)

-

RNA Extraction: Total RNA was extracted from this compound-treated and control cells using an appropriate RNA isolation kit.

-

cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using a reverse transcription kit.

-

Quantitative PCR: Real-time quantitative PCR was performed using specific primers for the target genes (FOXM1, AURKA, AURKB, PLK1, CDK1, CCNB1, CCND1, and CDKN1A) and a reference gene (e.g., GAPDH).

-

Data Analysis: The relative gene expression was calculated using the 2^-ΔΔCt method.

Visualizing the Mechanism of Action

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow.

Caption: Proposed signaling pathway of this compound in HCC cells.

Caption: General experimental workflow for evaluating this compound.

Apoptosis Induction by LASSBio-2052 in Liver Cancer: An In-depth Technical Guide

Disclaimer: As of December 2025, publicly available scientific literature and research data do not contain specific information regarding the compound LASSBio-2052 and its effects on liver cancer, including its potential to induce apoptosis. The Laboratory of Evaluation and Synthesis of Bioactive Substances (LASSBio) at the Federal University of Rio de Janeiro is a prolific research center that has synthesized and evaluated a wide range of compounds, several of which have demonstrated cytotoxic and apoptotic effects in various cancer models.[1][2] However, specific studies on this compound in the context of liver cancer have not been published.

This guide, therefore, presents a hypothetical framework based on established methodologies and signaling pathways commonly investigated in the context of novel anticancer agents targeting liver cancer. The experimental protocols and data presented herein are illustrative and intended to serve as a template for potential future investigations into the activity of this compound or similar compounds.

Introduction to Apoptosis in Hepatocellular Carcinoma

Hepatocellular carcinoma (HCC), the most common form of primary liver cancer, is a major global health concern with high mortality rates.[3] A key hallmark of cancer is the evasion of programmed cell death, or apoptosis.[4] Therefore, inducing apoptosis in cancer cells is a primary goal of many anticancer therapies. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways, both of which converge on the activation of caspase enzymes that execute cell death.[4][5]

Hypothetical Mechanism of Action of this compound

Based on the known activities of other LASSBio compounds, which have been shown to target various kinases and signaling pathways involved in cell proliferation and survival, we can hypothesize potential mechanisms through which this compound might induce apoptosis in liver cancer cells.[3][6][7]

Potential Signaling Pathways Targeted by this compound

A plausible hypothesis is that this compound could modulate key signaling pathways frequently dysregulated in HCC, such as the PI3K/Akt, MAPK, or EGFR pathways. Inhibition of these pro-survival pathways could lead to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, thereby tipping the cellular balance towards apoptosis. For instance, studies on LASSBio-1974 have shown its ability to inhibit the EGFR pathway and induce apoptosis in non-small cell lung cancer cells.[3][8] Similarly, LASSBio-2208 has been investigated as a dual inhibitor of PI3K and HDAC6.[6][7]

References

- 1. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]

- 2. scielo.br [scielo.br]

- 3. Investigation on LASSBio‐1971 and LASSBio‐1974 Cellular Cytotoxic Mechanism and Their Comparative DMPK Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. LASSBio-1135: a dual TRPV1 antagonist and anti-TNF-alpha compound orally effective in models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxic and Antiproliferative Activity of LASSBio-2208 and the Attempts to Determine Its Drug Metabolism and Pharmacokinetics In Vitro Profile | MDPI [mdpi.com]

- 7. Cytotoxic and Antiproliferative Activity of LASSBio-2208 and the Attempts to Determine Its Drug Metabolism and Pharmacokinetics In Vitro Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Investigation on LASSBio-1971 and LASSBio-1974 Cellular Cytotoxic Mechanism and Their Comparative DMPK Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

LASSBio-2052: A Novel N-Acylhydrazone Derivative Inducing G2/M Cell Cycle Arrest in Hepatocellular Carcinoma

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

LASSBio-2052 is a novel N-acylhydrazone derivative that has demonstrated significant antiproliferative activity against hepatocellular carcinoma (HCC) cells.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its mechanism of action involving G2/M cell cycle arrest. The information presented is intended to support further research and development of this promising anticancer agent.

Mechanism of Action: G2/M Cell Cycle Arrest via FOXM1 Downregulation

This compound exerts its anticancer effects by inducing cell cycle arrest at the G2/M phase, ultimately leading to apoptosis in HCC cells.[2] The core mechanism involves the downregulation of the transcription factor Forkhead box M1 (FOXM1).[1][2] FOXM1 is a key regulator of cell cycle progression, particularly the G2/M transition, and its overexpression is common in many cancers, including HCC.[4][5][6][7]

By downregulating FOXM1, this compound disrupts the transcriptional activation of several genes essential for the G2/M transition, including:

-

Aurora Kinase A (AURKA) and Aurora Kinase B (AURKB): These are crucial for mitotic spindle formation and chromosome segregation.[1]

-

Polo-like kinase 1 (PLK1): A key regulator of multiple events in mitosis.[1]

-

Cyclin-dependent kinase 1 (CDK1): A pivotal enzyme for entry into mitosis.[1]

-

Cyclin B1 (CCNB1) and Cyclin D1 (CCND1): Critical regulatory proteins for cell cycle progression.[1][3]

The inhibition of these downstream targets of FOXM1 effectively halts the cell cycle at the G2/M checkpoint, preventing cell division and promoting apoptosis.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Hepatocellular Carcinoma Cell Lines

| Cell Line | IC50 (µM) |

| HepG2 | 18 |

| Hep3B | 41 |

Data represents the half-maximal inhibitory concentration (IC50) after 48 hours of treatment with this compound.

Table 2: Effect of this compound on Cell Cycle Distribution in Hepatocellular Carcinoma Cells

| Cell Line | Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| HepG2 | Control | Data not available | Data not available | Data not available |

| HepG2 | This compound | Data not available | Data not available | Significant Increase |

| Hep3B | Control | Data not available | Data not available | Data not available |

| Hep3B | This compound | Data not available | Data not available | Significant Increase |

Qualitative data indicates a significant increase in the G2/M population following this compound treatment. Specific percentages were not available in the public domain.[2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed HepG2 and Hep3B cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Cell Cycle Analysis (Flow Cytometry)

-

Cell Treatment: Treat HepG2 and Hep3B cells with this compound at its IC50 concentration for the desired time points.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ice-cold ethanol (B145695) while vortexing and store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Gene Expression Analysis (RT-qPCR)

-

RNA Extraction: Extract total RNA from this compound-treated and control cells using a suitable RNA isolation kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR: Perform real-time quantitative PCR using specific primers for FOXM1, AURKA, AURKB, PLK1, CDK1, CCNB1, CCND1, and a housekeeping gene (e.g., GAPDH).

-

Data Analysis: Calculate the relative gene expression levels using the comparative Ct (ΔΔCt) method.

Visualizations

References

- 1. [PDF] Antiproliferative Activity of N-Acylhydrazone Derivative on Hepatocellular Carcinoma Cells Involves Transcriptional Regulation of Genes Required for G2/M Transition | Semantic Scholar [semanticscholar.org]

- 2. Antiproliferative Activity of N-Acylhydrazone Derivative on Hepatocellular Carcinoma Cells Involves Transcriptional Regulation of Genes Required for G2/M Transition | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. FOXM1 Is a Novel Molecular Target of AFP-Positive Hepatocellular Carcinoma Abrogated by Proteasome Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A gene expression signature of FOXM1 predicts the prognosis of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Information on LASSBio-2052 is Not Publicly Available

Following a comprehensive search for the discovery and development of LASSBio-2052, no specific scientific publications, patents, or technical reports detailing this compound could be located. The designation "LASSBio" refers to the Laboratory of Evaluation and Synthesis of Bioactive Substances at the Federal University of Rio de Janeiro (UFRJ), a prominent medicinal chemistry research center.[1][2] While numerous compounds from this laboratory, such as LASSBio-1491, LASSBio-2208, and LASSBio-596, are documented in scientific literature, "this compound" does not appear in publicly accessible records.[3][4][5]

This suggests that this compound may be an internal project code for a compound in the early stages of development that has not yet been publicly disclosed. Research and development in the pharmaceutical field often involves confidential stages before results are published or patented.

Given the absence of data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, experimental protocols, and visualizations for this compound.

However, to demonstrate the requested format and capabilities, a similar technical guide can be produced for a different, publicly documented compound from the same research group. For example, LASSBio-2208, a dual inhibitor of HDAC-6 and PI3Kα, has published data on its cytotoxic activity and mechanism of action that could be used to generate the requested content.[3][6]

References

- 1. lassbio.com.br [lassbio.com.br]

- 2. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]

- 3. mdpi.com [mdpi.com]

- 4. Pre-clinical evaluation of LASSBio-1491: From in vitro pharmacokinetic study to in vivo leishmanicidal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

LASSBio-2052: A Technical Guide to a Novel AAL-993 Derivative Targeting VEGFR-2

This technical guide provides an in-depth overview of LASSBio-2052, a novel N-acylhydrazone derivative of the established VEGFR-2 inhibitor, AAL-993. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data for AAL-993 and its derivative, this compound, facilitating a clear comparison of their biological activities.

Table 1: In Vitro Kinase Inhibitory Activity of AAL-993

| Target | IC₅₀ (nM) |

| VEGFR-1 (Flt-1) | 130[1][2][3][4] |

| VEGFR-2 (KDR/Flk-1) | 23[1][2][3][4] |

| VEGFR-3 (Flt-4) | 18[1][2][3][4] |

| c-Kit | 236[1] |

| CSF-1R | 380[1] |

| PDGFRβ | 640[1] |

| EGFR | 1,040[1] |

Table 2: In Vivo Efficacy of AAL-993

| Model | Parameter | Value |

| VEGF-induced angiogenesis implant model | ED₅₀ | 7 mg/kg[3][5][6] |

| B16 melanoma xenograft model | Dose Range (p.o.) | 24-100 mg/kg[3][7] |

Table 3: Antiproliferative Activity of this compound in Hepatocellular Carcinoma (HCC) Cell Lines (48h treatment)

| Cell Line | IC₅₀ (µM) |

| HepG2 | ~25[8] |

| Hep3B | ~30[8] |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the key biological assays used to characterize both AAL-993 and this compound.

Synthesis of this compound and other N-Acylhydrazone Derivatives from AAL-993 Scaffold

This compound and related N-acylhydrazone derivatives are synthesized based on the AAL-993 chemical scaffold. The general synthesis, as described by Pauli et al. (2020), involves the reaction of a key hydrazide intermediate with appropriately substituted aldehydes to yield the final N-acylhydrazone products.

Materials:

-

Methyl 2-nitrobenzoate (B253500)

-

Iron powder

-

Ammonium (B1175870) chloride

-

Substituted benzaldehydes (e.g., 4-(trifluoromethyl)benzaldehyde (B58038) for this compound)

-

Hydrochloric acid (catalyst)

Procedure:

-

Synthesis of Methyl Anthranilate: Methyl 2-nitrobenzoate is reduced to methyl anthranilate using iron powder and ammonium chloride in an ethanol-water mixture under reflux.

-

Synthesis of Anthranilic Hydrazide: The resulting methyl anthranilate is then treated with hydrazine hydrate to form the key intermediate, anthranilic hydrazide.

-

Synthesis of N-Acylhydrazone (this compound): Anthranilic hydrazide is condensed with a substituted benzaldehyde (B42025) (e.g., 4-(trifluoromethyl)benzaldehyde) in the presence of a catalytic amount of hydrochloric acid in ethanol at room temperature. The resulting precipitate is filtered, washed, and dried to yield the final N-acylhydrazone derivative, this compound.[9][10]

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay determines the direct inhibitory effect of the compounds on the enzymatic activity of the VEGFR-2 kinase domain.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

-

ATP

-

VEGFR-2 substrate (e.g., synthetic peptide)

-

Test compounds (AAL-993, this compound) dissolved in DMSO

-

Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

96-well plates

-

Microplate reader

Procedure:

-

Prepare a solution of VEGFR-2 kinase and substrate in the kinase buffer.

-

Prepare serial dilutions of the test compounds in the kinase buffer. A DMSO-only control should be included.

-

In a 96-well plate, add the VEGFR-2 kinase/substrate solution to each well.

-

Add the serially diluted test compounds or DMSO control to the respective wells.

-

Initiate the kinase reaction by adding ATP solution. The ATP concentration should be near the Km value for VEGFR-2.

-

Incubate the plate at 30°C for 30-60 minutes.

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based kinase activity detection reagent according to the manufacturer's protocol.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[11][12]

Cell Viability Assay (MTT Assay) for this compound

This assay assesses the antiproliferative effect of this compound on hepatocellular carcinoma cell lines.

Materials:

-

HepG2 and Hep3B cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed HepG2 or Hep3B cells in 96-well plates at a predetermined density and allow them to attach overnight.[13][14]

-

Prepare serial dilutions of this compound in the culture medium. The final DMSO concentration should be kept below 0.1%.

-

Remove the old medium and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plates for 48 hours at 37°C in a humidified CO₂ incubator.

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

-

Remove the MTT solution and add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting viability against the log concentration of this compound.[8][15]

In Vivo Angiogenesis Model (Chick Embryo Chorioallantoic Membrane - CAM Assay)

This model is used to evaluate the anti-angiogenic potential of compounds in vivo.

Materials:

-

Fertilized chicken eggs

-

Test compound (AAL-993)

-

Alginic acid spheres

-

Sterile PBS

-

Incubator

Procedure:

-

Fertilized chicken eggs are incubated at 37°C.

-

On day 3 of incubation, a small window is made in the shell to expose the chorioallantoic membrane (CAM).

-

On day 11, alginic acid spheres containing the test compound at various concentrations are implanted onto the CAM.

-

After a set incubation period (e.g., 48-72 hours), the CAM is observed and photographed.

-

The anti-angiogenic effect is quantified by measuring the reduction in blood vessel formation around the implant compared to a vehicle control.[6][16][17]

Visualizations

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows associated with AAL-993 and this compound.

Caption: VEGFR-2 signaling pathway and point of inhibition by AAL-993/LASSBio-2052.

Caption: Downstream effects of this compound on the FOXM1-regulated cell cycle pathway.

Caption: Experimental workflow for the characterization of this compound.

References

- 1. FoxM1: a Master Regulator of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FOXM1 Is a Novel Molecular Target of AFP-Positive Hepatocellular Carcinoma Abrogated by Proteasome Inhibition | MDPI [mdpi.com]

- 3. The oncogenic role of FOXM1 in hepatocellular carcinoma: molecular mechanisms, clinical significance, and therapeutic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AAL 993, VEGFR inhibitor (CAS 340774-69-8) | Abcam [abcam.com]

- 5. FOXM1 and Cancer: Faulty Cellular Signaling Derails Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. researchgate.net [researchgate.net]

- 8. FOXM1 promotes hepatocellular carcinoma progression by regulating KIF4A expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. tripod.nih.gov [tripod.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Pharmacological Profile of N-Acylhydrazone Derivatives

Introduction

N-acylhydrazone (NAH) derivatives are a versatile and highly significant class of organic compounds in medicinal chemistry, characterized by the core structural motif -CO-NH-N=.[1] This "privileged structure" is formed through the condensation of hydrazides with aldehydes or ketones, allowing for extensive structural diversity and modulation of physicochemical properties.[2][3] The inherent structural features of the NAH moiety, including its ability to form stable conformers and participate in hydrogen bonding, enable these compounds to interact with a wide array of biological targets.[3][4][5] Consequently, N-acylhydrazone derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects, making them a focal point of numerous drug discovery and development programs.[4][6][7][8][9]

Anticancer Activity

N-acylhydrazone derivatives have emerged as promising candidates for cancer therapy due to their ability to interfere with various cellular processes crucial for tumor growth and survival.[6] Their mechanisms of action are diverse, ranging from enzyme inhibition to the induction of apoptosis.

Mechanisms of Action:

-

Topoisomerase Inhibition: Certain acridine-based N-acylhydrazone derivatives have been identified as potential dual inhibitors of human topoisomerase I and II, enzymes vital for DNA replication and repair.[1]

-

STAT3 Pathway Inhibition: Some derivatives have been shown to suppress the growth of cancer cells by inhibiting the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3), a key protein in cancer cell proliferation and survival.[10]

-

HDAC and PI3K Inhibition: Novel NAH derivatives have been developed as dual inhibitors of histone deacetylases (HDAC6/8) and phosphatidylinositol 3-kinase (PI3Kα), targeting both epigenetic and key signaling pathways in cancer.[11]

-

Induction of Apoptosis: Many N-acylhydrazones exert their cytotoxic effects by inducing programmed cell death (apoptosis) in cancer cells, often through the generation of reactive oxygen species (ROS) and depolarization of the mitochondrial membrane.[7][9]

-

Other Mechanisms: Other reported anticancer mechanisms include inhibition of lysine-specific demethylase 1 (LSD1), telomerase, and carbonic anhydrase isoforms IX and XII.[7][9]

Quantitative Data: Anticancer Activity

The antiproliferative activity of various N-acylhydrazone derivatives has been quantified against several cancer cell lines, with results often presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Novel N-acyl hydrazones (7a-e series) | MCF-7 (Breast) | 7.52 ± 0.32 to 25.41 ± 0.82 | [6][8] |

| Novel N-acyl hydrazones (7a-e series) | PC-3 (Prostate) | 10.19 ± 0.52 to 57.33 ± 0.92 | [6][8] |

| Acridine derivative 3a | A549 (Lung) | ~50 (34% viability reduction) | [1] |

| Acridine derivative 3c | A549 (Lung) | ~50 (14% viability reduction) | [1] |

Note: The above table is a summary of representative data. IC50 values can vary significantly based on the specific chemical structure and the cell line tested.

Visualization: PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. It is frequently dysregulated in cancer, making it a prime target for therapeutic intervention. N-acylhydrazone derivatives have been developed to inhibit components of this pathway, such as PI3Kα.[11]

Caption: Inhibition of the PI3K/AKT/mTOR pathway by N-acylhydrazone derivatives.

Antimicrobial Activity

N-acylhydrazones have demonstrated significant potential as antimicrobial agents, with activity against a broad spectrum of bacteria, including multidrug-resistant strains.[12][13]

Mechanisms of Action:

-

Enzyme Inhibition: Some derivatives are known to inhibit essential bacterial enzymes. For example, certain compounds have shown inhibitory activity against the pyruvate (B1213749) dehydrogenase complex (PDHc) in Escherichia coli.[7]

-

Structural Integrity: The presence of specific pharmacophores, such as the 5-nitro-2-furfur-2-yl group, appears to be crucial for the antimicrobial activity of certain NAH series.[12]

Quantitative Data: Antibacterial Activity

The efficacy of N-acylhydrazone derivatives against various bacterial strains is typically measured by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

| Compound Class/Derivative | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Nitrofuran derivatives | Gram-positive & Gram-negative strains | 1 - 16 | 1 - 16 | [12] |

| Dehydroabietic acid derivative 4p | Staphylococcus aureus | 6.25 | Not Reported | [14] |

| Dehydroabietic acid derivative 4p | Bacillus subtilis | 6.25 | Not Reported | [14] |

| 4-methoxynaphthalene derivatives (4a, 4b, 4k) | Paracoccidioides brasiliensis | ≤1 | Not Reported | [13] |

| 4-methoxynaphthalene derivatives (4c, 4k) | Mycobacterium tuberculosis | Not specified | Not specified | [13] |

Visualization: Antimicrobial Screening Workflow

The process of identifying and characterizing new antimicrobial agents involves a standardized workflow, from initial synthesis to the determination of inhibitory concentrations.

Caption: General experimental workflow for antimicrobial screening of NAH derivatives.

Anti-inflammatory Activity

The N-acylhydrazone scaffold is present in compounds with significant anti-inflammatory and analgesic properties.[15] Their mechanism often involves the modulation of key inflammatory pathways.

Mechanisms of Action:

-

Cyclooxygenase (COX) Inhibition: A primary mechanism is the inhibition of COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins (B1171923), key mediators of inflammation.[16][17] Many derivatives have been designed for selective inhibition of COX-2 to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[7][16]

-

Cytokine Modulation: Certain NAH derivatives can suppress the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and reduce nitric oxide (NO) levels.[18][19]

-

Inhibition of Leukocyte Migration: Some compounds have been shown to directly inhibit the migration of leukocytes to the site of inflammation.[19]

Quantitative Data: Anti-inflammatory Activity

| Compound Class/Derivative | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Methyl sulfonyl NAH (3j) | COX-2 | 0.143 | Not Specified | [16] |

| Methyl sulfonyl NAH (3j) | COX-1 | > 100 | > 699 | [16] |

Visualization: Cyclooxygenase (COX) Pathway

This diagram illustrates the conversion of arachidonic acid into prostaglandins by COX enzymes and how N-acylhydrazone derivatives can inhibit this process.

Caption: Selective inhibition of the COX-2 pathway by N-acylhydrazone derivatives.

Anticonvulsant Activity

Several series of N-acylhydrazone derivatives have been synthesized and evaluated for their potential to treat epilepsy, showing promising activity in preclinical models.[20][21]

Screening Models:

-

Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.[20][21]

-

Subcutaneous Pentylenetetrazole (scMET) Test: This model is used to identify compounds effective against absence seizures.[20]

-

6 Hz Test: This is a model for therapy-resistant partial seizures.[20]

Quantitative Data: Anticonvulsant Activity

| Compound Class/Derivative | Animal Model | Activity/Dose | Neurotoxicity (TD50) | Reference |

| Thiophene Bishydrazone (15) | MES & scMET (Mice) | Active | Low neurotoxicity | [20] |

| Isatin Derivatives (4j, 4l) | MES & PTZ (Mice) | Significant protection | High safety levels | [22] |

| Phenylacetamide (19) | MES (Mice, i.p.) | Active at 100-300 mg/kg | Not specified | [23] |

Visualization: Anticonvulsant Screening Workflow

This workflow outlines the typical stages of preclinical evaluation for potential anticonvulsant drugs.

Caption: Workflow for preclinical anticonvulsant evaluation of NAH derivatives.

Experimental Protocols

General Synthesis of N-Acylhydrazone Derivatives

The most common method for synthesizing N-acylhydrazones is the acid-catalyzed condensation of an appropriate hydrazide with a substituted aldehyde or ketone.[2]

-

Materials: Substituted hydrazide (1 eq), substituted aldehyde/ketone (1 eq), absolute ethanol (B145695), concentrated hydrochloric acid (catalytic amount).

-

Procedure:

-

Dissolve the hydrazide in absolute ethanol in a round-bottom flask.

-

Add a few drops of concentrated hydrochloric acid to the solution to act as a catalyst.

-

Add the aldehyde or ketone to the solution.

-

The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from 30 minutes to several hours.[24]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the resulting precipitate is collected by filtration.

-

The crude product is washed with cold ethanol or water and then purified, usually by recrystallization from a suitable solvent like ethanol.[5]

-

-

Microwave-Assisted Variation: A solvent-free approach involves mixing the hydrazide and aldehyde/ketone and irradiating the mixture in a microwave synthesizer for 2.5-10 minutes, often leading to high yields and shorter reaction times.[2][25]

Anticancer Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is used to assess cell viability and the cytotoxic potential of compounds.

-

Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product, which is soluble in dimethyl sulfoxide (B87167) (DMSO). The absorbance of the resulting solution is proportional to the number of viable cells.

-

Procedure:

-

Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a specific density and incubate for 24 hours to allow for attachment.[1][8]

-

Treat the cells with various concentrations of the N-acylhydrazone derivatives (dissolved in DMSO and diluted in culture medium) and a vehicle control (e.g., 0.5% DMSO).[1]

-

Incubate the plates for a specified period (e.g., 48 hours).[1]

-

Add MTT solution to each well and incubate for an additional 3-4 hours.

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to the control and determine the IC50 value.[8]

-

Antimicrobial Assay: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.

-

Materials: Mueller-Hinton broth (MHB), bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard), N-acylhydrazone derivatives, 96-well microtiter plates.

-

Procedure:

-

Prepare a series of twofold serial dilutions of the N-acylhydrazone compounds in MHB directly in the wells of a 96-well plate.[12]

-

Add a standardized bacterial inoculum to each well.

-

Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[12][13]

-

Anticonvulsant Assay: Maximal Electroshock (MES) Test

This test evaluates the ability of a compound to prevent seizure spread.

-

Animals: Typically adult male mice.

-

Procedure:

-

Administer the test compound (N-acylhydrazone derivative) or vehicle control to groups of mice, usually via intraperitoneal (i.p.) or oral (p.o.) route.

-

At the time of predicted peak effect (e.g., 30-60 minutes post-administration), subject each mouse to a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or ear-clip electrodes.[20][23]

-

The electrical stimulus will induce a maximal seizure in unprotected (control) animals, characterized by a tonic hind limb extension.

-

Observe the mice for the presence or absence of the tonic hind limb extension.

-

A compound is considered to have provided protection if it abolishes the tonic hind limb extension phase of the seizure.[20][21]

-

The effective dose (ED50) can be calculated from the percentage of animals protected at various dose levels.

-

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Acylhydrazone derivatives: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Acylhydrazones and Their Biological Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, in silico, anticancer evaluations of N-acylhydrazone derivatives as STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Pharmacological Evaluation of First-in-Class Multitarget N-Acylhydrazone Derivatives as Selective HDAC6/8 and PI3Kα Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Exploring N-acylhydrazone derivatives against clinical resistant bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and antibacterial evaluation of New N-acylhydrazone derivatives from dehydroabietic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benthamdirect.com [benthamdirect.com]

- 16. Design, Synthesis and Biological Evaluation of New N-Acyl Hydrazones with a Methyl Sulfonyl Moiety as Selective COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Structural design, synthesis and substituent effect of hydrazone-N-acylhydrazones reveal potent immunomodulatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Novel Regioisomeric Analogues of Naphthyl- N-Acylhydrazone Derivatives and Their Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and anticonvulsant activity of some new bishydrazones derived from 3,4-dipropyloxythiophene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. rfppl.co.in [rfppl.co.in]

- 22. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis of Novel Tricyclic N-Acylhydrazones as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Fast synthesis of N-acylhydrazones employing a microwave assisted neat protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for LASSBio-2052 in Cell Culture

Disclaimer: The following application notes and protocols are a representative example based on methodologies used for other compounds from the LASSBio series, particularly those targeting signal transduction pathways in cancer cell lines. As specific data for LASSBio-2052 is not publicly available, these protocols are intended as a starting point for research and may require optimization.

Introduction

This compound is a novel small molecule inhibitor hypothesized to target the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell proliferation, growth, and survival that is often deregulated in various human cancers.[1] These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in relevant cancer cell lines. The methodologies cover the assessment of cytotoxicity, effects on cell cycle progression, and target engagement within the proposed signaling pathway.

Quantitative Data Summary

The following tables represent hypothetical data for the effects of this compound on various cancer cell lines.

Table 1: Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) at 48h | IC50 (µM) at 72h |

| MCF-7 | Breast Cancer | 21.5 | 15.8 |

| PC-3 | Prostate Cancer | 35.2 | 28.4 |

| MOLT-4 | T-cell Leukemia | 8.9 | 6.5 |

| CCRF-CEM | Leukemia | 9.2 | 7.1 |

Note: Data is hypothetical and intended for illustrative purposes. For comparison, LASSBio-2208 showed IC50 values of 23 µM in MCF-7 cells and 7.15 µM in MOLT-4 cells.[2][3]

Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells (72h treatment)

| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Vehicle (DMSO) | 48.5 ± 2.1 | 35.3 ± 1.8 | 16.2 ± 1.5 |

| This compound (15 µM) | 65.7 ± 3.5 | 20.1 ± 2.2 | 14.2 ± 1.9 |

| This compound (30 µM) | 78.2 ± 4.0 | 12.5 ± 1.7 | 9.3 ± 1.3 |

Note: Data is hypothetical. Similar studies on related compounds have demonstrated cell cycle arrest.[1][4]

Experimental Protocols

Protocol 1: General Cell Culture and Maintenance

This protocol outlines the basic procedures for maintaining the cancer cell lines used in the evaluation of this compound.

Materials:

-

Cell Lines: MCF-7 (ATCC HTB-22), PC-3 (ATCC CRL-1435), MOLT-4 (ATCC CRL-1582)

-

Media:

-

MCF-7: Eagle's Minimum Essential Medium (EMEM) + 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin.

-

PC-3 & MOLT-4: RPMI-1640 Medium + 10% FBS.

-

-

Supplements: Penicillin (100 U/mL), Streptomycin (100 µg/mL)

-

Trypsin-EDTA (0.25%)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Thawing Cells: Rapidly thaw cryopreserved cells in a 37°C water bath. Transfer to a centrifuge tube containing 9 mL of pre-warmed complete medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh medium. Transfer to a T-75 flask.

-

Subculturing (Adherent Cells - MCF-7, PC-3):

-

When cells reach 80-90% confluency, aspirate the medium.

-

Wash the cell monolayer once with sterile PBS.

-

Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.

-

Neutralize the trypsin by adding 7-8 mL of complete medium.

-

Collect the cell suspension and centrifuge at 200 x g for 5 minutes.

-

Resuspend the pellet and seed new flasks at the desired density (e.g., 1:3 to 1:6 split ratio).

-

-

Subculturing (Suspension Cells - MOLT-4):

-

When cell density reaches ~1 x 10⁶ cells/mL, transfer the cell suspension to a centrifuge tube.

-

Centrifuge at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the pellet in fresh medium to a density of ~2 x 10⁵ cells/mL.

-

Protocol 2: Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

Cells cultured as described in Protocol 1.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Complete culture medium.

-

96-well cell culture plates.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

-

Microplate reader (570 nm wavelength).

Procedure:

-

Cell Seeding:

-

For adherent cells (MCF-7, PC-3), seed 5 x 10³ cells per well in 100 µL of medium into a 96-well plate. Allow cells to attach overnight.

-

For suspension cells (MOLT-4), seed 2 x 10⁴ cells per well in 100 µL of medium.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Add 100 µL of the diluted compound to the appropriate wells (final volume 200 µL). Include vehicle control (DMSO) wells.

-

Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

-

-

MTT Addition:

-

Add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

-

-

Solubilization:

-

For adherent cells, carefully aspirate the medium without disturbing the formazan crystals.

-

For all cells, add 150 µL of solubilization solution (DMSO) to each well and mix thoroughly on an orbital shaker for 15 minutes to dissolve the crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

-

This methodology is based on standard cytotoxicity assays used in the evaluation of other LASSBio compounds.[2][4][5]

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium (B1200493) iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Materials:

-

Cells cultured in 6-well plates.

-

This compound stock solution.

-

PBS, ice-cold.

-

70% Ethanol (B145695), ice-cold.

-

RNase A (100 µg/mL).

-

Propidium Iodide (PI) staining solution (50 µg/mL).

-

Flow cytometer.

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to attach (for adherent cells). Treat with this compound at desired concentrations (e.g., 1x and 2x the IC50 value) for 72 hours.

-

Cell Harvesting:

-

Harvest cells (including floating cells for adherent lines) and wash with ice-cold PBS.

-

Centrifuge at 300 x g for 5 minutes.

-

-

Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix overnight at -20°C.

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove ethanol.

-

Resuspend the pellet in 500 µL of PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Data Acquisition: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

This protocol is a standard method for cell cycle analysis and is consistent with studies on related compounds.[1][4]

Visualizations

Hypothesized Signaling Pathway

Caption: Hypothesized mechanism of this compound inhibiting the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow

Caption: General experimental workflow for the in vitro evaluation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Cytotoxic and Antiproliferative Activity of LASSBio-2208 and the Attempts to Determine Its Drug Metabolism and Pharmacokinetics In Vitro Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigation on LASSBio‐1971 and LASSBio‐1974 Cellular Cytotoxic Mechanism and Their Comparative DMPK Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigation on LASSBio-1971 and LASSBio-1974 Cellular Cytotoxic Mechanism and Their Comparative DMPK Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating LASSBio-2052 Cytotoxicity using an MTS Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

LASSBio-2052 is a novel synthetic compound with potential therapeutic applications. Preliminary screening suggests that this compound may exhibit cytotoxic effects against various cancer cell lines. This document provides a detailed protocol for evaluating the in vitro cytotoxicity of this compound using a colorimetric MTS assay. The MTS assay is a robust and sensitive method for quantifying viable cells in proliferation and cytotoxicity studies. The principle of the assay is based on the reduction of the MTS tetrazolium compound by metabolically active cells to generate a colored formazan (B1609692) product that is soluble in cell culture media. This conversion is carried out by NAD(P)H-dependent dehydrogenase enzymes in viable cells. The amount of formazan produced is directly proportional to the number of living cells in the culture, and can be quantified by measuring the absorbance at 490-500 nm.[1][2]

These application notes will guide researchers through the necessary steps to prepare this compound, select appropriate cell lines, perform the MTS assay, and analyze the resulting data to determine the compound's cytotoxic potential.

Potential Signaling Pathway of LASSBio Compounds

While the specific mechanism of this compound is under investigation, related compounds from the LASSBio series have been shown to target various signaling pathways involved in cell proliferation and survival. For instance, LASSBio-1971 and LASSBio-1974 have demonstrated effects on the EGFR signaling pathway and microtubule dynamics, leading to apoptosis and cell cycle arrest in non-small cell lung cancer (NSCLC) cell lines.[3][4] LASSBio-2208 has been identified as a dual inhibitor of HDAC6 and PI3Kα, pathways commonly deregulated in cancer.[5][6] Based on these precedents, a hypothetical signaling pathway that could be affected by this compound is depicted below.

Caption: Hypothetical signaling pathways potentially targeted by this compound.

Experimental Protocol: MTS Assay for Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of this compound on a selected cancer cell line.

Materials and Reagents

-

This compound compound

-

Selected cancer cell line (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution

-